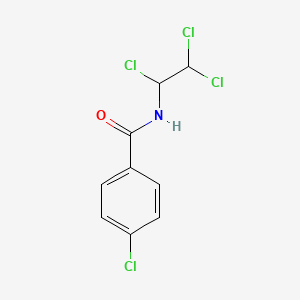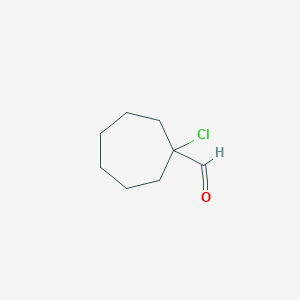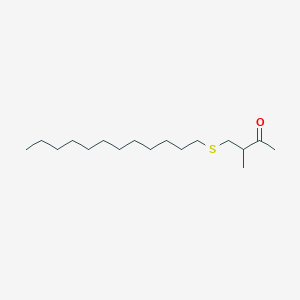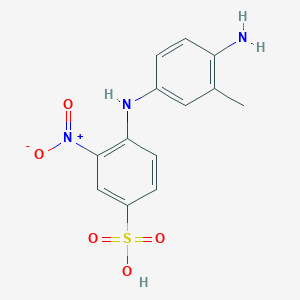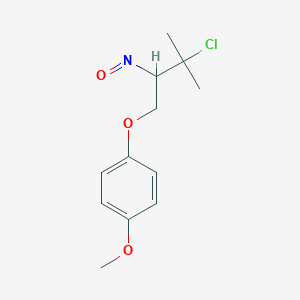![molecular formula C8H4ClN5 B14612518 Tetrazolo[1,5-a]quinazoline, 5-chloro- CAS No. 59866-05-6](/img/structure/B14612518.png)
Tetrazolo[1,5-a]quinazoline, 5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo[1,5-a]quinazoline, 5-chloro- is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Tetrazolo[1,5-a]quinazoline, 5-chloro- consists of a quinazoline ring fused with a tetrazole ring, with a chlorine atom attached at the 5th position of the quinazoline ring. This unique structure imparts significant chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]quinazoline, 5-chloro- typically involves the reaction of 2-chloro-3-formylquinoline with sodium azide and acetic acid in ethanol. This reaction yields the key intermediate, tetrazolo[1,5-a]quinoline-4-carbaldehyde, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for Tetrazolo[1,5-a]quinazoline, 5-chloro- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetrazolo[1,5-a]quinazoline, 5-chloro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines, leading to the formation of 5-amino derivatives.
Cycloaddition Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoloquinazolines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, and the reaction is typically carried out under mild conditions with a suitable solvent.
Cycloaddition Reactions: Copper catalysts and alkynes are used under standard CuAAC conditions.
Major Products Formed:
5-Amino Derivatives: Formed through nucleophilic aromatic substitution.
Triazoloquinazolines: Formed through CuAAC reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Tetrazolo[1,5-a]quinazoline, 5-chloro- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity: It inhibits the activity of tyrosine kinases, which are crucial for the proliferation and survival of cancer cells.
Comparación Con Compuestos Similares
Tetrazolo[1,5-a]quinazoline, 5-chloro- can be compared with other similar compounds such as:
Tetrazolo[1,5-c]quinazoline-5-thione: Known for its antimicrobial and anticancer activities.
Tetrazolo[1,5-a]quinoxaline: Exhibits significant biological activities, including anticancer properties.
Uniqueness: Tetrazolo[1,5-a]quinazoline, 5-chloro- stands out due to its unique structure, which combines the properties of both tetrazole and quinazoline rings, making it a versatile compound with diverse applications in scientific research and industry.
Propiedades
Número CAS |
59866-05-6 |
|---|---|
Fórmula molecular |
C8H4ClN5 |
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
5-chlorotetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)14-8(10-7)11-12-13-14/h1-4H |
Clave InChI |
NDDRYVRBBNXKTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC3=NN=NN23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


